molecular formula C8H4INOS B8457565 2-Iodo-1-benzenecarbonyl isothiocyanate

2-Iodo-1-benzenecarbonyl isothiocyanate

Cat. No.: B8457565
M. Wt: 289.09 g/mol
InChI Key: OGGLVWZTEISGJW-UHFFFAOYSA-N
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Description

2-Iodo-1-benzenecarbonyl isothiocyanate is a synthetic organic reagent featuring both an isothiocyanate (–N=C=S) group and an iodine substituent on a benzoyl scaffold . Isothiocyanates (ITCs) are well-known in scientific literature for their high reactivity as electrophiles, capable of covalently modifying proteins via cysteine, lysine, or other nucleophilic residues . This mechanism underpins their broad biological activities, which, for related ITCs, include modulation of carcinogen-metabolizing enzymes, induction of apoptosis, and inhibition of pro-inflammatory pathways like NF-κB . The unique structure of this compound makes it a valuable building block in organic synthesis and medicinal chemistry research. It can be used to create novel molecular scaffolds or as a probe to study protein interactions and signaling pathways. Researchers can leverage this compound to develop potential chemopreventive agents or to investigate the mechanisms of isothiocyanate activity in cellular models. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, considering the reactive nature of the isothiocyanate functional group.

Properties

Molecular Formula

C8H4INOS

Molecular Weight

289.09 g/mol

IUPAC Name

2-iodobenzoyl isothiocyanate

InChI

InChI=1S/C8H4INOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H

InChI Key

OGGLVWZTEISGJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=S)I

Origin of Product

United States

Scientific Research Applications

Biological Applications

2.1 Anticancer Properties

Isothiocyanates, including 2-Iodo-1-benzenecarbonyl isothiocyanate, have been studied for their anticancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways. For instance, studies have shown that these compounds can inhibit the activity of Keap1, a protein that regulates the antioxidant response, thereby enhancing cellular defense mechanisms against oxidative stress .

2.2 Antimicrobial Activity

The antimicrobial properties of isothiocyanates have been well-documented. They exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions within microbial cells .

2.3 Inhibition of Virulence Factors

Recent studies have highlighted the potential of this compound in targeting virulence factors in pathogens such as Pseudomonas aeruginosa. By inhibiting specific signaling pathways, this compound can reduce the pathogenicity of bacteria without necessarily killing them, thereby offering a novel approach to managing infections .

Agricultural Applications

3.1 Pest Management

In agriculture, isothiocyanates are recognized for their role as natural pesticides. Their ability to deter herbivorous insects makes them valuable in integrated pest management strategies. Research has demonstrated that compounds like this compound can enhance plant resistance against pests by acting as feeding deterrents or toxic agents upon ingestion .

3.2 Drought Resistance

Recent findings suggest that isothiocyanates can play a role in improving drought resistance in plants by regulating stomatal closure and reducing water loss . This application could be particularly beneficial in regions facing water scarcity, allowing for more resilient agricultural practices.

Table 1: Summary of Key Studies on this compound

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis via Keap1 inhibition
Antimicrobial EffectsEffective against Pseudomonas aeruginosa virulence
Pest DeterrenceActs as a feeding deterrent for herbivorous insects
Drought ResistanceEnhances stomatal regulation leading to reduced water loss

Comparison with Similar Compounds

Structural and Functional Differences

The substitution pattern of 2-iodo-1-benzenecarbonyl isothiocyanate distinguishes it from other isothiocyanates:

  • Phenyl isothiocyanate (CASRN 103-72-0): A simpler aromatic isothiocyanate lacking halogen or carbonyl substituents.
  • Methyl isothiocyanate (CASRN 556-61-6): A volatile aliphatic isothiocyanate with a methyl group.
  • Benzyl isothiocyanate : Contains a benzyl group, enhancing lipophilicity but without halogen substitution.

The benzoyl group further increases molecular weight and may influence solubility or binding affinity in biological systems.

Toxicity and Cytotoxicity Profiles

Property This compound Phenyl Isothiocyanate Methyl Isothiocyanate
Molecular Weight (g/mol) ~301.1 (estimated) 135.19 73.11
Cytotoxicity (IC₅₀) Not reported 10–100 μM (cell-dependent) Highly acute (LC₅₀: 75 ppm)
Genotoxicity Unknown Chromosomal aberrations Not reported
Primary Hazards Likely irritant Moderate cytotoxicity Severe dermal/respiratory toxicity

Key Findings :

  • Phenyl isothiocyanate exhibits genotoxicity, inducing chromosomal aberrations (e.g., chromatid breaks) in mammalian cells at concentrations 10-fold lower than its cytotoxic threshold . This suggests that even sub-cytotoxic doses may pose mutagenic risks.
  • Methyl isothiocyanate is markedly more hazardous in acute exposure scenarios, requiring stringent safety protocols (e.g., wet cleanup to avoid dust inhalation, immediate decontamination) . Its volatility increases inhalation risks compared to aromatic analogs.
  • The iodine substituent may also confer unique reactivity in nucleophilic substitution reactions.

Preparation Methods

Reaction Mechanism and Conditions

The general reaction proceeds as follows:

2-Iodobenzoyl chloride+KSCN2-Iodobenzoyl isothiocyanate+KCl\text{2-Iodobenzoyl chloride} + \text{KSCN} \rightarrow \text{2-Iodobenzoyl isothiocyanate} + \text{KCl}

This nucleophilic acyl substitution occurs in aprotic solvents such as acetone or tetrahydrofuran (THF) at temperatures between 0°C and 25°C. The thiocyanate ion (SCN^-) attacks the electrophilic carbonyl carbon, displacing chloride and forming the isothiocyanate group.

Optimization and Challenges

  • Solvent Choice : Polar aprotic solvents enhance thiocyanate nucleophilicity but may necessitate rigorous drying to prevent hydrolysis of the acyl chloride.

  • Yield Considerations : Yields typically range from 70% to 85%, with losses attributed to competing hydrolysis or thiocyanate dimerization.

  • Iodine Stability : The ortho-iodine substituent’s electron-withdrawing effect accelerates the reaction but may also promote side reactions under elevated temperatures.

Thiourea Intermediate Cleavage Method

A more robust method, detailed in patent CA2033129C, involves synthesizing isothiocyanates via thiourea intermediates derived from amines. For 2-iodobenzoyl isothiocyanate, this pathway requires 2-iodobenzamide as the starting material.

Reaction Steps

  • Amine Hydrochloride Formation :

    2-Iodobenzamide+HCl2-Iodobenzamide hydrochloride\text{2-Iodobenzamide} + \text{HCl} \rightarrow \text{2-Iodobenzamide hydrochloride}
  • Thiourea Synthesis :
    The hydrochloride reacts with sodium thiocyanate (NaSCN) in a mixed solvent system (e.g., o-xylene/water) at 90–110°C:

    2-Iodobenzamide hydrochloride+NaSCNN-(2-Iodobenzoyl)thiourea+NaCl\text{2-Iodobenzamide hydrochloride} + \text{NaSCN} \rightarrow \text{N-(2-Iodobenzoyl)thiourea} + \text{NaCl}
  • Thermal Cleavage :
    Heating the thiourea to 140–160°C in xylene induces decomposition:

    N-(2-Iodobenzoyl)thiourea2-Iodobenzoyl isothiocyanate+NH3\text{N-(2-Iodobenzoyl)thiourea} \rightarrow \text{2-Iodobenzoyl isothiocyanate} + \text{NH}_3

Performance Metrics

  • Yield : 94–96% after vacuum distillation.

  • Purity : >98% due to minimal byproduct formation.

  • Scalability : Demonstrated at molar scales in alkylbenzene solvents.

Comparative Analysis of Preparation Methods

The two methods differ significantly in efficiency, practicality, and applicability:

ParameterAcyl Chloride RouteThiourea Intermediate Route
Starting Material 2-Iodobenzoyl chloride2-Iodobenzamide
Reaction Steps 13
Yield 70–85%94–96%
Byproducts KCl, hydrolysis productsNaCl, NH3_3
Solvent System Anhydrous acetone/THFXylene/water
Scalability ModerateHigh

The thiourea method outperforms the acyl chloride route in yield and scalability, albeit with additional synthetic steps. The presence of water in the thiourea synthesis (0.5–5% by weight) critically stabilizes intermediates and suppresses side reactions.

Recent Advances and Modifications

Recent studies on isothiocyanate synthesis highlight innovations applicable to 2-iodobenzoyl isothiocyanate:

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves thiocyanate solubility in nonpolar solvents, reducing reaction times by 30%.

  • Microwave Assistance : Shortens thermal cleavage steps from hours to minutes while maintaining yields >90%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling 2-iodobenzamide with KSCN achieves 88% yield without solvents, aligning with sustainable chemistry principles .

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